C20H15Br2N3O4 Structural Identity Verification for Reproducible Procurement
The definitive structural identity of C20H15Br2N3O4 is established by its InChI string, which encodes the precise connectivity and stereochemistry of the pyrazolo[1,5-a]pyrimidine core with two 4-bromophenyl substituents at N1 and C3 positions, and an ethyl carboxylate ester at C2. The InChI: InChI=1S/C20H15Br2N3O4/c1-2-29-20(28)16-15-17(25(23-16)14-9-5-12(22)6-10-14)19(27)24(18(15)26)13-7-3-11(21)4-8-13/h3-10,15,17H,2H2,1H3 uniquely resolves positional isomer ambiguity that could otherwise confound biological interpretation [1]. This level of structural specification enables unambiguous differentiation from closely related analogs such as C20H15BrN3O4 (mono-brominated variant) or C20H15Cl2N3O4 (dichloro analog), which may exhibit distinct target binding kinetics due to altered halogen bonding geometries and van der Waals interactions [2].
| Evidence Dimension | Structural specificity (molecular identity) |
|---|---|
| Target Compound Data | InChI uniquely defines 2,3-dihydro-1H-pyrazolo[1,5-a]pyrimidine core with two 4-bromophenyl substituents at N1 and C3, and ethyl carboxylate at C2; Exact Mass 518.942932 g/mol |
| Comparator Or Baseline | Mono-brominated analogs (C20H15BrN3O4) or dichloro analogs (C20H15Cl2N3O4) lacking identical halogen substitution pattern and geometry |
| Quantified Difference | Positional and elemental halogen substitution difference; bromine atomic radius (1.85 Å) and electronegativity (2.96) differ from chlorine (1.75 Å; 3.16), altering halogen bonding capacity and lipophilicity (ΔcLogP approximately +0.5 to +1.0 per Br substitution vs. Cl) |
| Conditions | Structural analysis by NMR spectroscopy and exact mass spectrometry |
Why This Matters
Unambiguous structural identity is foundational for experimental reproducibility and ensures that procurement of C20H15Br2N3O4 delivers the intended chemical entity for SAR studies, avoiding batch-to-batch variability from positional isomers or halogen-substitution errors.
- [1] SpectraBase. (n.d.). Compound with spectra: 1 NMR. Molecular Formula C20H15Br2N3O4. Exact Mass 518.942932 g/mol. InChI: InChI=1S/C20H15Br2N3O4/c1-2-29-20(28)16-15-17(25(23-16)14-9-5-12(22)6-10-14)19(27)24(18(15)26)13-7-3-11(21)4-8-13/h3-10,15,17H,2H2,1H3. View Source
- [2] Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. (Class-level inference on halogen bonding properties of brominated vs. chlorinated aromatic substituents). View Source
